Reduced Computed Lipophilicity (XLogP3) of Oleoguanamin Versus Stearoguanamine
The single (E)-double bond in the heptadec-8-enyl chain of Oleoguanamin reduces computed lipophilicity by approximately one log unit relative to the fully saturated Stearoguanamine (heptadecyl chain). Specifically, the PubChem-computed XLogP3 value for Oleoguanamin is 7.1, whereas Stearoguanamine yields XLogP3 = 8.1 [1][2]. This represents a –12.3 % reduction in logP, indicating measurably lower affinity for hydrophobic phases. The difference originates from the rigid kink introduced by the (E)-double bond, which disrupts tight alkyl chain packing and reduces the effective hydrophobic surface area accessible to the solvent.
| Evidence Dimension | XLogP3 (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | 7.1 (Oleoguanamin, CAS 85508-20-9) |
| Comparator Or Baseline | 8.1 (Stearoguanamine, CAS 2533-20-2; saturated analog) |
| Quantified Difference | ΔXLogP3 = –1.0 (–12.3 %); Oleoguanamin is less lipophilic than Stearoguanamine |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2025.09.15 release; SMILES: CCCCCCCC/C=C/CCCCCCCC1=NC(=NC(=N1)N)N vs. CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Why This Matters
A one-log-unit difference in lipophilicity can significantly alter resin compatibility, emulsification behavior, and diffusion-controlled properties in formulated products; procurement specifications for hydrophobic modifiers must therefore distinguish between the unsaturated and saturated variants.
- [1] PubChem Compound Summary for CID 11970956, 6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 17329, 6-Heptadecyl-1,3,5-triazine-2,4-diamine (Stearoguanamine). National Center for Biotechnology Information (2026). View Source
